molecular formula C12H17NO B3394205 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 937681-62-4

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B3394205
CAS No.: 937681-62-4
M. Wt: 191.27 g/mol
InChI Key: LUSRIPQNKKAVEW-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine is a chemical building block based on the 3,4-dihydro-2H-1,4-benzoxazine scaffold, a structure of high interest in medicinal chemistry and materials science. This compound features a tert-butyl substituent at the 6-position, a modification known to influence the physicochemical properties of molecules, for instance, by increasing molecular free volume and reducing polarity . Researchers utilize this and related benzoxazine derivatives as key intermediates in the synthesis of compounds with potential pharmacological activity. The 1,4-benzoxazine core is a privileged structure found in molecules studied for a range of biological activities. Historically, derivatives have been investigated as agonists for α2 C adrenergic receptors , and extensive work has been done on oxypropanolamine-substituted analogs for their affinity to β-adrenergic receptors, demonstrating inotropic, chronotropic, and coronary vasodilating activities . Furthermore, the tert-butyl group is a valuable structural motif in the development of advanced materials, particularly for creating polybenzoxazine resins with high heat resistance and excellent low-dielectric properties, which are crucial for high-frequency communication technologies and electronics . As a chiral scaffold, methods for the highly enantioselective hydrogenation of similar 3-substituted-2H-1,4-benzoxazines have been established, providing access to enantiomerically enriched compounds which are vital for pharmaceutical development . This product is intended for research applications as a synthetic intermediate or building block in the exploration of new chemical entities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)9-4-5-11-10(8-9)13-6-7-14-11/h4-5,8,13H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSRIPQNKKAVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Tert Butyl 3,4 Dihydro 2h 1,4 Benzoxazine and Its Analogues

Classical Mannich Condensation Approaches

The Mannich reaction, a cornerstone of organic synthesis, is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. While extensively used for the synthesis of 1,3-benzoxazine isomers, its application to directly form 1,4-benzoxazines like 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine is not the conventional pathway. The typical reaction of a phenol (B47542) (such as 4-tert-butylphenol), formaldehyde, and an amine leads to the formation of a 1,3-benzoxazine ring system. acs.orgresearchgate.net

However, the principles of the Mannich reaction, particularly the formation of aminomethyl intermediates, are foundational to understanding the chemistry of benzoxazines. For the synthesis of 1,4-benzoxazines, alternative strategies that ensure the correct heteroatom placement are generally employed.

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. In the context of benzoxazine (B1645224) synthesis, one-pot protocols are highly desirable. While a direct one-pot Mannich condensation for this compound is not typical, related 1,4-benzoxazine derivatives have been synthesized in a one-pot fashion through tandem reactions. rsc.orgrsc.org These methods often involve the reaction of a starting aminophenol with a suitable dielectrophile, leading to sequential N-alkylation and O-alkylation in a single reaction vessel. For instance, a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives has been reported with yields of up to 83%. rsc.org

Solvent-Free Synthetic Techniques

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In the realm of benzoxazine chemistry, solvent-free approaches have been successfully implemented, particularly for the synthesis of benzoxazine resins. acs.orgresearchgate.net These methods often involve the direct reaction of the precursors at elevated temperatures, sometimes with the aid of microwave irradiation to accelerate the reaction. researchgate.net While specific solvent-free protocols for this compound are not extensively documented, the general success of this approach for other benzoxazine analogues suggests its potential applicability.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often optimized in benzoxazine synthesis include temperature, reaction time, solvent, and catalyst. For instance, studies have shown that the choice of solvent can significantly impact the reaction outcome. researchgate.net The use of catalysts, such as Lewis acids, can also influence the reaction rate and selectivity. researchgate.net The optimization process for the synthesis of this compound would likely involve a systematic variation of these parameters to achieve the most efficient conversion of the starting materials.

Table 1: General Parameters for Optimization of Benzoxazine Synthesis

ParameterConditions ExploredPotential Impact
Temperature Room temperature to refluxAffects reaction rate and selectivity. Higher temperatures can lead to side reactions.
Solvent Aprotic (e.g., THF, Dioxane), Protic (e.g., Ethanol)Influences solubility of reactants and can participate in the reaction mechanism.
Catalyst Lewis acids, Brønsted acids, BasesCan accelerate the reaction and control regioselectivity.
Reaction Time Hours to daysDetermines the extent of conversion. Prolonged times can lead to decomposition.

Alternative Cyclization and Ring-Closure Reactions

The most viable routes to this compound and its analogues involve alternative cyclization and ring-closure reactions that deviate from the classical Mannich pathway. These methods typically start with a pre-formed ortho-aminophenol derivative.

ortho-Hydroxybenzyl Amine Structure Derivations

The synthesis of 1,4-benzoxazines frequently proceeds through an intermediate that can be described as an ortho-hydroxybenzyl amine derivative. For the target compound, the key precursor is 2-amino-4-tert-butylphenol (B71990). This starting material can react with a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to form an N-substituted intermediate, N-(2-hydroxy-5-tert-butylphenyl)ethanolamine. google.comgoogle.com Subsequent intramolecular cyclization of this intermediate, typically under basic conditions to deprotonate the phenolic hydroxyl group, leads to the formation of the 1,4-benzoxazine ring. google.com

The general reaction scheme is as follows:

N-Alkylation: 2-amino-4-tert-butylphenol reacts with a C2-electrophile (e.g., 2-chloroethanol).

Intramolecular Cyclization (Williamson Ether Synthesis): The resulting N-(2-hydroxyethyl)aminophenol undergoes an intramolecular Williamson ether synthesis to form the oxazine (B8389632) ring.

This approach allows for the unambiguous construction of the 1,4-benzoxazine scaffold.

Table 2: Key Intermediates and Reactants in the Synthesis of this compound

Compound NameRole in Synthesis
2-Amino-4-tert-butylphenolStarting material containing the substituted benzene (B151609) ring with correctly positioned amino and hydroxyl groups.
2-ChloroethanolC2-electrophile for N-alkylation of the aminophenol.
Ethylene OxideAlternative C2-electrophile for the formation of the hydroxyethyl (B10761427) side chain.
N-(2-hydroxy-5-tert-butylphenyl)ethanolamineKey intermediate that undergoes intramolecular cyclization.

N,O-Acetal Forming Reactions for Polycyclic Structures

The formation of N,O-acetals is another important reaction in benzoxazine chemistry, particularly in the synthesis of polycyclic structures. rsc.org While the direct synthesis of this compound does not proceed via a stable N,O-acetal intermediate in the same way as some 1,3-benzoxazines, the concept is relevant for the synthesis of more complex, fused-ring systems. For example, the reaction of a cyclic secondary amine with salicylaldehyde (B1680747) or its derivatives can lead to a fused-ring benzoxazine through an N,O-acetal intermediate. rsc.orgresearchgate.net This type of reaction expands the structural diversity of benzoxazine compounds.

Cycloaddition Strategies

Cycloaddition reactions offer powerful and convergent pathways to the 1,4-benzoxazine scaffold. These methods involve the formation of the heterocyclic ring in a single step by reacting two or more unsaturated components.

One prominent approach is the inverse-electron-demand Diels-Alder reaction. This strategy has been successfully employed for the synthesis of highly substituted 1,4-benzoxazine derivatives. nih.gov The reaction typically involves the tandem oxidation of an o-aminophenol derivative to generate a reactive o-iminoquinone diene in situ. This intermediate then undergoes a regiospecific cycloaddition with a dienophile, such as an enamine, at room temperature to yield the desired 1,4-benzoxazine cycloadducts. nih.govacs.org A key advantage of this one-pot process is its efficiency in introducing a wide range of substituents by varying both the aminophenol and the enamine partner, allowing for the assembly of diverse compound libraries. nih.gov

Formal [4+2] cycloaddition reactions have also been developed. For instance, a visible-light-catalyzed method utilizes oximes and o-hydroxybenzyl alcohols to produce 1,3-benzoxazine derivatives, a related isomer class. rsc.org Another approach involves a Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form the 1,4-benzoxazine core. rsc.org Additionally, [3+3] cycloaddition strategies have been reported for synthesizing N-substituted benzoxazines. researchgate.net

The table below summarizes various cycloaddition strategies used in the synthesis of benzoxazine and related heterocycles.

Cycloaddition TypeReactantsKey FeaturesResulting Structure
Inverse-Electron-Demand Diels-Alder o-Aminophenol derivatives, EnaminesTandem oxidation-cycloaddition; High regioselectivity. nih.govHighly substituted 1,4-benzoxazines. nih.gov
Formal [4+2] Cycloaddition Oximes, o-Hydroxybenzyl alcoholsVisible-light organocatalysis; Mild conditions. rsc.org1,3-Benzoxazine derivatives. rsc.org
Formal [4+2] Cycloaddition Benzoxazoles, Propargylic alcoholsY(OTf)₃-catalyzed cascade; Ring-opening/annulation. rsc.orgAldehyde-containing 1,4-benzoxazines. rsc.org
[3+3] Cycloaddition Azomethine ylides, Quinone monoimines-N-substituted benzoxazines. researchgate.net

Preparation of Precursors for this compound Synthesis

The synthesis of N-substituted o-aminophenols, which are precursors for N-substituted 1,4-benzoxazines, can be achieved through the formation and subsequent reduction of Schiff bases (imines). This two-step process provides a versatile route to introduce a variety of substituents on the nitrogen atom.

The initial step involves the condensation reaction between an o-aminophenol and an appropriate aldehyde or ketone. This reaction forms a Schiff base intermediate. The subsequent step is the reduction of the C=N double bond of the imine to a C-N single bond. This reduction is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This methodology allows for the preparation of a wide array of N-substituted o-hydroxyanilines, which can then be cyclized to form the desired 3,4-dihydro-2H-1,4-benzoxazine derivatives.

The key aromatic precursor for the target molecule is 2-amino-4-tert-butylphenol. A common route to this intermediate begins with 4-tert-butylphenol (B1678320). The synthesis involves two main transformations: nitration followed by reduction.

Nitration: 4-tert-butylphenol is first nitrated to introduce a nitro group onto the benzene ring. The directing effects of the hydroxyl and tert-butyl groups favor the introduction of the nitro group at the position ortho to the hydroxyl group, yielding 4-tert-butyl-2-nitrophenol (B1265401).

Reduction: The nitro group of 4-tert-butyl-2-nitrophenol is then reduced to an amino group. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). The product of this reduction is the desired 2-amino-4-tert-butylphenol.

This aminophenol serves as the foundational building block for subsequent cyclization reactions to form the this compound ring system. vulcanchem.com For example, it can undergo cyclocondensation with reagents like epichlorohydrin (B41342) to form the oxazine ring. vulcanchem.com

Stereoselective and Enantioselective Synthetic Approaches

The development of synthetic methods to produce enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazines is of significant interest, as chirality can profoundly influence biological activity. Research has focused on strategies such as kinetic resolution of racemic mixtures and asymmetric cyclization reactions to control the stereochemistry at the C3 position (or other chiral centers) of the benzoxazine core.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. researchgate.net This approach has been successfully applied to the synthesis of enantioenriched 3-aryl- and 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. whiterose.ac.ukresearchgate.net

One effective method is acylative kinetic resolution. In this process, a racemic mixture of a 3-substituted benzoxazine is reacted with a substoichiometric amount of a chiral acylating agent. researchgate.net For example, the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- rsc.orgacs.orgbenzoxazines has been achieved using chiral acyl chlorides like (S)-naproxen acyl chloride. researchgate.net The acylation proceeds at different rates for the (R)- and (S)-enantiomers of the benzoxazine, leading to the formation of a diastereomeric mixture of amides and the unreacted, enantioenriched benzoxazine. These can then be separated. The acylated diastereomer can be hydrolyzed to yield the other enantiomer of the benzoxazine, allowing, in principle, for a high yield of both enantiomers. researchgate.net

Another methodology involves kinetic resolution by lithiation using n-butyllithium in the presence of a chiral ligand, such as (-)-sparteine. whiterose.ac.uk This technique has been shown to be highly enantioselective for accessing a range of 3-aryl-3,4-dihydro-2H-1,4-benzoxazines. whiterose.ac.uk The process relies on the chiral ligand complexing with the organolithium intermediate at different rates for each enantiomer, allowing for their separation.

The table below details examples of kinetic resolution applied to benzoxazine analogues.

SubstrateChiral Reagent/LigandKey OutcomeEnantiomeric Excess (ee)
Racemic 6-substituted 3-methyl-3,4-dihydro-2H- rsc.orgacs.orgbenzoxazines. researchgate.net(S)-Naproxen acyl chlorideAcylative resolution affords separable diastereomeric amides. researchgate.net>99% ee for the final (S)-enantiomers after hydrolysis. researchgate.net
Racemic 3-aryl-3,4-dihydro-2H-1,4-benzoxazines. whiterose.ac.ukn-Butyllithium / (-)-SparteineKinetic resolution by enantioselective lithiation. whiterose.ac.ukHigh enantioselectivity reported. whiterose.ac.uk
Racemic Benzoxazinones. acs.org[Ir(COD)Cl]₂ / Chiral LigandIridium-catalyzed asymmetric intramolecular allylation. acs.orgHigh selectivity factor (s) up to 170. acs.org

Asymmetric cyclization represents a more direct strategy for obtaining enantiomerically enriched benzoxazines, where the chiral center is established during the ring-formation step. This approach avoids the need to resolve a racemic mixture and can be more atom-economical.

While specific examples for this compound are not extensively detailed, analogous strategies have been developed for related heterocyclic systems. For instance, chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acid, have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to synthesize chiral 1,4-benzoxazepines (a seven-membered ring analogue). nih.gov This type of intramolecular ring-opening and cyclization, guided by a chiral catalyst, can afford products with high enantioselectivity (up to 94% ee). nih.gov The principles of such catalytic asymmetric cyclizations could potentially be adapted to the synthesis of chiral six-membered 1,4-benzoxazines from suitable acyclic precursors.

Synthesis of Substituted Derivatives of this compound

The derivatization of this compound can be broadly categorized into modifications of the aromatic benzene ring and functionalization of the nitrogen atom within the oxazine ring.

Introduction of Varied Substituents on the Aromatic Ring

The introduction of substituents onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The tert-butyl group at the 6-position and the amino and ether functionalities of the benzoxazine ring system influence the regioselectivity of these reactions. The tert-butyl group is known to be an ortho-para director. However, due to steric hindrance from the bulky tert-butyl group, substitution at the ortho position (C7) is less favored, leading to a preference for substitution at the para position (C8) and the other available ortho position (C5).

Common electrophilic substitution reactions that can be employed include nitration and halogenation. For instance, nitration of the aromatic ring can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. Halogenation, using reagents such as bromine or chlorine, can introduce halogen atoms onto the aromatic ring, which can then participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

While specific examples for the direct substitution on this compound are not extensively detailed in the available literature, the general principles of electrophilic aromatic substitution on substituted benzene rings provide a predictive framework for these transformations. The electronic effects of the substituents on the benzoxazine ring system play a crucial role in determining the outcome of these reactions. doi.org

Table 1: Potential Aromatic Ring Substitutions
ReactionReagentsPotential Product(s)
NitrationHNO₃/H₂SO₄6-(tert-Butyl)-8-nitro-3,4-dihydro-2H-1,4-benzoxazine
BrominationBr₂/FeBr₃6-(tert-Butyl)-8-bromo-3,4-dihydro-2H-1,4-benzoxazine

Functionalization of the Nitrogen Atom in the Oxazine Ring

The nitrogen atom in the oxazine ring of this compound is a key site for synthetic modification. Its nucleophilic character allows for a variety of functionalization reactions, including N-alkylation and N-acylation. These modifications are crucial for altering the electronic properties and steric environment of the molecule.

N-alkylation can be achieved by reacting the parent benzoxazine with alkyl halides in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group. A common strategy to facilitate these reactions involves the use of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, which can be introduced and subsequently removed under specific conditions. nih.govnih.gov

For example, the synthesis of tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate demonstrates the functionalization of the nitrogen with a Boc group. nih.gov This protected intermediate can then be used in further synthetic steps.

Table 2: Examples of N-Functionalization Reactions
Reaction TypeReagent ExampleProduct TypeReference
N-AcylationAcetyl chlorideN-acetyl derivative nih.gov
N-CarbamoylationDi-tert-butyl dicarbonateN-Boc derivative nih.gov

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of this compound and its analogues, deuteration and 15N-isotope exchange are valuable strategies for spectroscopic analysis and mechanistic investigations, particularly for understanding the ring-opening polymerization of benzoxazines. researchgate.netuab.cat

Deuteration at Oxazine Ring Positions (e.g., 2,2-d2, 2,2,4,4-d4)

Deuterium (B1214612) labeling of the oxazine ring can provide insights into the roles of specific C-H bonds during chemical transformations. A straightforward method for introducing deuterium into the oxazine ring involves the use of deuterated formaldehyde (paraformaldehyde-d2) in the ring-closure step of the benzoxazine synthesis. This approach allows for the specific incorporation of deuterium at the 2-position of the oxazine ring.

For example, the synthesis of 3,4-dihydro-2H-1,3-benzoxazines can be adapted to produce deuterated analogues by reacting a suitable 2-hydroxybenzylamine precursor with paraformaldehyde-d2. This method can be generalized to synthesize this compound with deuterium atoms at the 2-position (2,2-d2). To achieve deuteration at both the 2- and 4-positions (2,2,4,4-d4), a deuterated amine precursor would also be required.

These deuterated analogues are particularly useful in mechanistic studies of benzoxazine polymerization, where the disappearance of signals corresponding to the oxazine ring protons in NMR spectroscopy can be monitored to follow the reaction progress.

15N-Isotope Exchange for Spectroscopic Analysis

15N-isotope labeling offers a means to probe the environment of the nitrogen atom in the benzoxazine ring using 15N NMR spectroscopy and to study the influence of the nitrogen isotope on vibrational modes in infrared and Raman spectroscopy. The synthesis of 15N-labeled benzoxazines can be achieved by starting with a 15N-labeled amine precursor.

The synthesis of 15N-labeled 2-aminophenols, which are key precursors for 1,4-benzoxazines, can be accomplished through various synthetic routes, including the use of Na15NO2. nih.gov Once the 15N-labeled 2-aminophenol (B121084) is obtained, it can be used in the standard synthesis of this compound to yield the 15N-labeled product.

Spectroscopic analysis of the 15N-labeled compound can provide valuable information about the electronic structure around the nitrogen atom and can be used to track its involvement in chemical reactions, such as the ring-opening polymerization process.

Chemical Reactivity and Derivatization of 6 Tert Butyl 3,4 Dihydro 2h 1,4 Benzoxazine

Ring-Opening Polymerization (ROP) Mechanisms and Kinetics

The conversion of benzoxazine (B1645224) monomers into cross-linked polybenzoxazine networks occurs through a ring-opening polymerization process. This reaction can be initiated thermally or with the aid of catalysts, proceeding through cationic intermediates. The kinetics and mechanism are influenced by factors such as temperature, monomer purity, and the presence of catalytic species.

Thermally Activated Cationic ROP

In the absence of any external catalyst, 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine, like other benzoxazine monomers, can undergo a thermally activated or self-curing ring-opening polymerization. doi.org This process typically requires elevated temperatures, with the exothermic peak of polymerization occurring in a range of 160–250 °C, and for some monofunctional benzoxazines, around 250 °C. acs.org At these temperatures, the oxazine (B8389632) ring becomes unstable and opens, initiating a cationic polymerization cascade.

The mechanism is understood to begin with the thermally induced cleavage of the C-O bond within the oxazine ring, leading to the formation of a carbocation or zwitterionic intermediates. researchgate.net This reactive species then attacks another benzoxazine monomer, propagating the polymerization. The reaction proceeds until a highly cross-linked, three-dimensional network is formed, characterized by phenolic and Mannich-bridge structures (-CH2-NR-CH2-). nycu.edu.tw This polymerization method is advantageous as it does not release any volatile byproducts, leading to near-zero shrinkage upon curing. nycu.edu.tw

The structure of the monomer itself influences the polymerization temperature. For instance, the presence of an electron-donating group like the tert-butyl group on the phenolic ring can affect the electron density of the oxazine ring and, consequently, its reactivity. Studies on related systems have shown that the nature of substituents on the phenolic or amine moieties can alter the onset temperature of polymerization. doi.org

Influence of Monomer Purity on Polymerization Behavior

The purity of the this compound monomer is a critical factor for achieving predictable and reproducible polymerization behavior. High-purity monomers are essential for obtaining polymers with consistent thermal and mechanical properties. The presence of impurities, such as residual reactants from synthesis (e.g., phenols) or oligomeric side products, can significantly alter the polymerization kinetics and the final network structure. researchgate.net

Traces of phenolic impurities, for example, can act as initiators, potentially lowering the polymerization temperature but also broadening the curing exotherm and affecting the final properties of the thermoset. researchgate.net Experimental evidence from studies on similar benzoxazines suggests that using high-purity monomers is crucial for investigating the intrinsic ROP mechanism without interference from catalytic impurities. researchgate.net In differential scanning calorimetry (DSC), a sharp endothermic peak corresponding to the melting point of the monomer is often indicative of high purity, which is a prerequisite for controlled polymerization. acs.org

Catalytic Systems for ROP

To reduce the high temperatures required for thermal ROP and to accelerate the curing process, various catalytic systems can be employed. These catalysts typically function by facilitating the formation of the initial cationic species, thereby lowering the activation energy of the polymerization.

Lewis Acids are among the most effective catalysts for the ROP of benzoxazines. nih.gov Strong Lewis acids can dramatically reduce the polymerization temperature, in some cases enabling curing at or near room temperature. researchgate.net They coordinate with the oxygen or nitrogen atoms of the oxazine ring, weakening the C-O bond and promoting the formation of carbocations, which initiates a cationic chain polymerization. nih.govresearchgate.net In contrast, weaker Lewis acids may lead to a step polymerization mechanism. researchgate.net The efficiency of these catalysts allows for rapid curing, which is advantageous for industrial applications. mdpi.com

Other Catalytic Systems beyond Lewis acids have also been explored. These include various acidic and basic compounds that can initiate or accelerate the ROP. Protonic acids, such as p-toluenesulfonic acid, and certain metal complexes have proven effective. mdpi.com Bifunctional catalysts like lithium iodide, where the lithium cation acts as the Lewis acid and the iodide ion as a nucleophile, have been shown to be highly active. acs.orgacs.org Additionally, tertiary amines and imidazole (B134444) derivatives can catalyze the polymerization, although their mechanism may differ from that of acid catalysis. mdpi.comnih.gov

The table below summarizes various catalytic systems used for the ROP of benzoxazine monomers.

Catalyst TypeExamplesEffect on Polymerization
Lewis Acids Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Reduces onset ROP temperature by up to 98 °C. nih.govnih.gov
Phosphorus pentachloride (PCl₅), Aluminum trichloride (B1173362) (AlCl₃)Highly efficient; promotes cationic chain polymerization. researchgate.net
Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃)Moderately effective; may follow a step polymerization mechanism. nih.govresearchgate.net
Titanium-containing POSS (Ti-Ph-POSS)Reduces initial curing temperature by up to 44.6 °C. mdpi.com
Bifunctional Catalysts Lithium Iodide (LiI)Highly active; promotes ring-opening via coordination and nucleophilic attack. acs.orgacs.org
Tertiary Amines 2-Methylimidazole (2MI), 4-Dimethylaminopyridine (DMAP)Catalyzes ROP; effectiveness depends on benzoxazine structure. mdpi.comnih.gov
Transition Metal Salts Copper(II) tosylate (Cu(OTs)₂), Iron(III) tosylate (Fe(OTs)₃)Reduces peak exothermic temperature (e.g., from 245 °C to 218-222 °C). mdpi.com

Oxidation and Reduction Reactions

Beyond polymerization, the this compound scaffold can undergo various chemical transformations, including oxidation to form carbonyl-containing derivatives and, theoretically, reduction to modify the heterocyclic ring.

Formation of Oxo Derivatives

The 1,4-benzoxazine core structure can be oxidized to introduce carbonyl functionalities, leading to the formation of oxo derivatives. These compounds are of significant interest due to their biological activities and potential as synthetic intermediates. researchgate.net Efficient synthetic strategies have been developed for the preparation of 2-oxo, 3-oxo, and 2,3-dioxo derivatives of the 3,4-dihydro-2H-1,4-benzoxazine system. researchgate.net

Methods to achieve these transformations often involve controlled oxidation or cyclization strategies starting from appropriate precursors. For example, 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines can be synthesized under controlled microwave heating, while 3,4-dihydro-1,4-benzoxazin-2-ones have been prepared via catalytic hydrogenation of a benzyl-protected precursor. researchgate.net These synthetic routes allow for the creation of a diverse library of benzoxazine derivatives with modified electronic and steric properties.

Transformation to Reduced Forms

While the oxidation of benzoxazines is well-documented, the specific reduction of the this compound ring itself is less commonly described in the context of material science. However, related transformations on the benzoxazine core are known in synthetic organic chemistry. For instance, the hydrolytic ring-opening of 1,3-benzoxazines using acids like HCl can yield stable 2-(aminomethyl)phenol (B125469) intermediates. mdpi.comconicet.gov.ar These reduced, ring-opened structures can then serve as versatile precursors for the synthesis of novel benzoxazines with different substitution patterns. mdpi.comconicet.gov.ar While not a direct reduction of the intact heterocyclic ring, this process represents a transformation to a more reduced, acyclic form that enhances the synthetic versatility of the benzoxazine platform.

Substitution Reactions on the Benzoxazine Ring

Substitution reactions on the benzoxazine ring system can be directed at either the aromatic ring or the heterocyclic portion, depending on the reaction conditions and reagents employed.

The benzoxazine ring itself is generally stable to nucleophilic attack under standard conditions. However, the primary mode of reactivity for benzoxazines is the thermally initiated ring-opening polymerization, which proceeds via a cationic mechanism. In this process, the oxygen atom of the oxazine ring is protonated, leading to ring-opening and the formation of a carbocation or an iminium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by another benzoxazine monomer or other nucleophiles present in the system, propagating the polymerization. doi.org While direct nucleophilic substitution on the intact ring is not a typical reaction pathway, derivatization often occurs after the ring has been opened.

The functionalization of the phenolic ring, particularly at the ortho-position to the hydroxyl group formed after ring-opening, is a key aspect of polybenzoxazine chemistry. The Mannich reaction, a fundamental process in the synthesis of benzoxazine monomers from phenols, formaldehyde (B43269), and primary amines, highlights the reactivity of the ortho-position. asianpubs.orgresearchgate.net In the context of this compound, the tert-butyl group at the 6-position (para to the oxygen atom) electronically activates the aromatic ring, but its steric bulk may hinder reactions at adjacent positions.

Functionalization can also be achieved post-polymerization. The ring-opening of the benzoxazine units creates a poly-phenolic structure. The newly formed phenolic hydroxyl groups activate the ortho positions for electrophilic substitution reactions. However, the cross-linked nature of the thermoset polymer can impose steric constraints on such functionalization. Studies on related systems have shown that phenols can be aminoalkylated at the ortho position by reacting with dihydro-2H-1,3-benzoxazines. researchgate.net

Derivatization to Polybenzoxazine Materials

The most significant derivatization of this compound is its transformation into high-performance polybenzoxazine thermosets. This is achieved through thermally induced ring-opening polymerization (ROP). researchgate.net

The molecular design of benzoxazine monomers is a critical strategy for tailoring the properties of the resulting polybenzoxazine materials. researchgate.netnih.gov By incorporating specific functional groups into the monomer structure, properties such as thermal stability, flame retardancy, and mechanical strength can be precisely controlled. kpi.uaresearchgate.net For instance, the synthesis of benzoxazine monomers with additional polymerizable groups, like acetylene (B1199291) or allyl functionalities, can lead to materials with exceptionally high thermal stability and char yield due to the formation of a more densely cross-linked network. researchgate.netkpi.ua

The synthesis of a novel benzoxazine monomer typically involves the Mannich condensation of a substituted phenol (B47542) (like 4-tert-butylphenol), a primary amine, and formaldehyde. metu.edu.trnih.gov The choice of amine and the substitution pattern on the phenol ring allows for extensive molecular design flexibility. researchgate.net For example, using diamines or triamines can lead to difunctional or trifunctional benzoxazine monomers, which result in polymers with higher crosslink densities and improved thermomechanical properties compared to those derived from monofunctional monomers. researchgate.net Research has demonstrated the synthesis of novel polybenzoxazines from monomers designed for specific applications, such as anti-corrosion coatings, where the monomer structure imparts enhanced adhesion and barrier properties. nih.gov

Monomer TypeKey FeatureResulting Polymer Property
Acetylene-functionalAdditional crosslinking sitesHigh thermal stability, high char yield (71–81%) kpi.ua
Allyl-functionalTwo-stage polymerizationHigher Glass Transition Temperature (Tg) researchgate.net
Ester-containingFlexible linkagesImproved flexibility, elongation at break up to 14.2% nih.govrsc.org
TrifunctionalHigh crosslink densityHigher thermal stability than difunctional counterparts researchgate.net

Copolymerization is a widely used strategy to enhance the properties of polybenzoxazines, overcoming limitations such as brittleness or high curing temperatures. researchgate.net Epoxy resins are common comonomers due to their good compatibility with benzoxazines and their ability to copolymerize. researchgate.netmdpi.com During the thermal curing of benzoxazine, the ring-opening generates phenolic hydroxyl groups, which can then react with the oxirane rings of the epoxy resin, leading to a densely cross-linked hybrid network. mdpi.comosti.gov

Benzoxazine/Epoxy Ratio (wt%)Glass Transition Temp. (Tg) (°C)Onset Degradation Temp. (°C)Char Yield at 800 °C (wt%)
100/0 (Neat PBZ)~217 mdpi.comVariesVaries
75/25268 osti.gov~400 osti.gov-
48/52-Nearly 400 osti.gov22 osti.gov

Data compiled from studies on various benzoxazine/epoxy systems and may not be specific to this compound but illustrates general trends.

Intermediate Formation and Reaction Path Studies

Understanding the mechanism of benzoxazine formation and its subsequent polymerization is vital for controlling the synthesis and final properties of the material. The formation of the benzoxazine ring from a phenol, amine, and formaldehyde is a Mannich-type condensation. nih.gov Studies using techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy have provided direct evidence for the reaction intermediates. nih.govacs.orgresearchgate.net

The reaction is proposed to proceed via an iminium-based mechanism, where iminium ions act as key intermediates. nih.govacs.org Four distinct reaction intermediates have been identified and characterized, confirming this pathway. nih.govresearchgate.net The study of reaction paths also reveals the formation of side products that can be relevant to the subsequent polymerization step. nih.gov

The ring-opening polymerization of benzoxazines is generally understood to be a cationic process. doi.orgresearchgate.net The reaction can be initiated thermally, where trace impurities may provide the initial proton. researchgate.net The process begins with the protonation of the oxygen atom in the oxazine ring, which induces ring-opening and the formation of an electrophilic iminium ion. doi.org This intermediate is then attacked by a nucleophile, which can be the nitrogen or an activated carbon on the aromatic ring of another benzoxazine monomer, leading to chain propagation and the formation of a cross-linked network. researchgate.net The electronic properties of substituents on the benzoxazine ring can influence the polymerization temperature and may even alter the specific mechanistic pathway. doi.org

No publicly available scientific literature or patent documentation directly addresses the specific chemical reactivity and derivatization of this compound through Mannich base intermediates or the role of N-Hydroxymethyl aniline (B41778) as a key intermediate in its reactions. While the formation of Mannich bases and the involvement of N-hydroxymethyl aniline intermediates are well-documented in the synthesis of the isomeric 1,3-benzoxazines from phenols, primary amines, and formaldehyde, this specific information for the 1,4-benzoxazine derivative is not found in the reviewed sources.

General studies on benzoxazine synthesis indicate that the reaction pathway is sensitive to the structure of the reactants, including the substitution pattern on the aromatic rings. For instance, in the synthesis of 1,3-benzoxazines, N-hydroxymethyl aniline (HMA), formed from the reaction of formaldehyde and an aniline, is proposed as a key intermediate. This intermediate can then react with a phenol to form the final benzoxazine structure. However, the applicability of this mechanism to the synthesis or derivatization of this compound has not been specifically investigated in the available literature.

Due to the absence of direct research on the specified compound, a detailed discussion on its reactivity via Mannich base intermediates or N-Hydroxymethyl aniline intermediates cannot be provided at this time. Further empirical research is required to elucidate the specific reaction mechanisms and potential for derivatization of this compound.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁵N NMR studies, alongside conformational analysis, would provide a complete picture of the 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine molecule.

The ¹H NMR spectrum is used to identify the chemical environment of protons within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the tert-butyl, aromatic, and oxazine (B8389632) ring protons.

tert-Butyl Protons: A prominent singlet peak is anticipated in the upfield region, typically around δ 1.2-1.4 ppm, integrating to nine protons. This signal is characteristic of the magnetically equivalent protons of the tert-butyl group.

Oxazine Methylene (B1212753) Protons: The two methylene groups in the oxazine ring (-O-CH₂- and -N-CH₂-) are diastereotopic and are expected to appear as two distinct multiplets, likely triplets, in the δ 3.0-4.5 ppm range. The protons on the carbon adjacent to the oxygen atom (O-CH₂) would typically be found further downfield than those adjacent to the nitrogen atom (N-CH₂).

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted system. Their chemical shifts would appear in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the tert-butyl group and meta to the oxygen would likely appear as a doublet, the proton meta to both the tert-butyl and oxygen as a doublet of doublets, and the proton ortho to the oxygen as a doublet.

Amine Proton: A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-C(CH₃)₃ 1.30 Singlet 9H
N-CH ₂- ~3.40 Triplet 2H
O-CH ₂- ~4.30 Triplet 2H
N-H Variable (Broad) Singlet 1H

Note: The values in this table are predictive and based on general chemical shift theory and data from analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound is expected to display ten distinct signals.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon atom (around δ 34-36 ppm) and one for the three equivalent methyl carbons (around δ 30-32 ppm).

Oxazine Methylene Carbons: The two methylene carbons of the oxazine ring will appear in the aliphatic region, with the carbon bonded to oxygen (O-CH₂) resonating at a lower field (δ 65-70 ppm) compared to the carbon bonded to nitrogen (N-CH₂) (δ 40-45 ppm).

Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-155 ppm). This includes four signals for carbons bearing a proton (CH) and two for the quaternary carbons bonded to the heteroatoms (C-O and C-N). The carbon attached to the bulky tert-butyl group would also be in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C(C H₃)₃ ~31.5
-C (CH₃)₃ ~34.5
N-C H₂- ~43.0
O-C H₂- ~68.0
Aromatic C H 115 - 128
Aromatic C -N ~135
Aromatic C -O ~145

Note: The values in this table are predictive and based on general chemical shift theory and data from analogous compounds.

¹⁵N NMR spectroscopy, while less common, provides direct insight into the electronic environment of the nitrogen atom. For the secondary amine nitrogen in the 1,4-benzoxazine ring, the ¹⁵N chemical shift would be expected in the characteristic range for saturated heterocyclic amines. This analysis can be particularly useful for studying hydrogen bonding and protonation effects at the nitrogen center. Due to a general scarcity of ¹⁵N NMR data for this specific class of compounds, predicting a precise chemical shift is difficult, but it would be expected to fall within the typical range for dihydrobenzoxazine systems.

The dihydro-1,4-benzoxazine ring is not planar. X-ray crystallography and computational studies of related derivatives have shown that the six-membered heterocyclic ring typically adopts a half-chair conformation. nih.govnih.gov This conformation minimizes torsional and steric strain. In this arrangement, the methylene carbons are puckered out of the plane formed by the benzene ring and the heteroatoms. NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could be used to confirm the spatial proximity of protons and validate this predicted conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands that confirm the presence of the benzoxazine (B1645224) core structure. While the prompt's examples of O-CH₂-N and N-CH₂-Ar are specific to the 1,3-benzoxazine isomer, analogous and equally characteristic bands are present for the 1,4-benzoxazine structure. Analysis of related benzoxazine compounds allows for the assignment of these key vibrational modes. researchgate.netacs.orgmdpi.com

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C-O-C Asymmetric Stretch: A strong, characteristic band corresponding to the asymmetric stretching of the aryl-alkyl ether (Ar-O-C) linkage is one of the most identifiable peaks for the benzoxazine ring, typically found in the 1220-1240 cm⁻¹ region. researchgate.netmdpi.com

C-N Stretch: The stretching vibration of the C-N bond of the secondary amine is expected to appear in the 1250-1350 cm⁻¹ range.

Oxazine Ring Mode: A characteristic band associated with the out-of-plane bending of the aromatic C-H bonds adjacent to the oxazine ring, often coupled with ring breathing modes, is typically observed in the 930-950 cm⁻¹ region. researchgate.netacs.org The disappearance of this band is often used to monitor the ring-opening polymerization of benzoxazines.

Table 3: Characteristic Vibrational Bands for the 1,4-Benzoxazine Moiety

Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
N-H Stretch 3350 - 3450 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Strong
Asymmetric Ar-O-C Stretch 1220 - 1240 Strong
C-N Stretch 1250 - 1350 Medium-Strong

Note: Data is based on characteristic frequencies reported for analogous benzoxazine structures.

Impact of Isotopic Exchange on Vibrational Frequencies

Isotopic exchange is a powerful technique used in vibrational spectroscopy (Infrared and Raman) to assign specific vibrational modes within a molecule. By selectively replacing an atom with one of its isotopes (e.g., ¹H with ²H/D, or ¹⁴N with ¹⁵N), the mass of that specific part of the molecule is altered. This change in mass affects the vibrational frequency of the bonds connected to that atom, causing a predictable shift in the corresponding spectral peaks.

According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, substituting a lighter isotope with a heavier one (e.g., H with D) results in a lower vibrational frequency (a redshift). This effect is particularly pronounced for modes involving significant motion of the substituted atom, such as stretching and bending vibrations.

For benzoxazine monomers, studies on related compounds like 3-(tert-butyl)-3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine have utilized deuteration to clarify the assignment of characteristic bands in the 900-960 cm⁻¹ region of the infrared spectrum. conicet.gov.armdpi.com These studies have shown that bands previously attributed solely to C-H out-of-plane bending are actually complex mixed vibrations involving the O-C₂ stretching of the oxazine ring and other phenolic ring modes. conicet.gov.ar Similar isotopic substitution studies on this compound would be necessary to definitively assign its vibrational modes, but such specific data is not currently available.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Oxazine Ring Conformation (e.g., Half-Chair)

For benzoxazine derivatives, the six-membered oxazine ring is not planar. X-ray diffraction studies on analogous compounds, such as tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, have revealed that the oxazine ring typically adopts a non-planar conformation. nih.gov The most commonly observed conformation is a half-chair , where two of the atoms in the ring lie out of the plane formed by the other four atoms. nih.gov For example, in the aforementioned derivative, two carbon atoms of the heterocyclic ring were found to be displaced from the plane of the other four atoms by 0.3264 Å and -0.4174 Å, respectively. nih.gov It is highly probable that the oxazine ring in this compound would also adopt a similar puckered, half-chair conformation to minimize steric strain.

Analysis of Intermolecular Interactions (e.g., C-H···N, C-H···O, C-H···π)

The way molecules are arranged in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. In benzoxazine structures, several types of weak hydrogen bonds and other interactions are typically observed.

Analysis of related crystal structures reveals the prevalence of:

C-H···O and N-H···O Hydrogen Bonds: These are common interactions where a hydrogen atom bonded to a carbon or nitrogen atom interacts with an oxygen atom on an adjacent molecule. nih.govnih.gov

C-H···N Interactions: A hydrogen atom bonded to a carbon can interact with the nitrogen atom of a neighboring benzoxazine molecule. nih.gov

C-H···π Interactions: These interactions involve a C-H bond pointing towards the electron-rich π system of an aromatic ring on another molecule.

These combined interactions typically link the molecules into extended three-dimensional networks. nih.gov For this compound, one would expect to observe C-H···O, C-H···N, and C-H···π interactions dictating the solid-state packing. The bulky tert-butyl group would also play a significant role in influencing these packing arrangements.

Below is a table summarizing crystallographic data for a related compound, tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, to illustrate the type of data obtained from X-ray crystallography. nih.gov

Crystal ParameterValue
Chemical FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.439 (4)
b (Å)7.941 (3)
c (Å)17.598 (7)
β (°)97.235 (6)
Volume (ų)1308.6 (8)
Z4
Data for tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
Data sourced from reference nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that form when the molecule breaks apart. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The pattern of fragment ions is unique to a particular molecular structure and can be used as a "fingerprint."

For a compound like this compound (Molecular Formula: C₁₂H₁₇NO), the exact mass can be calculated. The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:

Loss of a methyl group (-CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺.

Loss of the tert-butyl group: The entire tert-butyl group could be lost, leading to a peak at [M-57]⁺.

Cleavage of the oxazine ring: The heterocyclic ring can undergo cleavage in various ways, leading to characteristic fragments that would help confirm the benzoxazine structure.

No specific experimental mass spectrum for this compound is available in the reviewed literature.

Thermal Analysis Techniques (DSC, TGA) for Polymerization and Degradation Behavior

Thermal analysis techniques are essential for studying the thermal properties of monomers and their corresponding polymers. Thermogravimetric Analysis (TGA) monitors mass changes as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature. kpi.ua These methods are widely used to study the polymerization of benzoxazine monomers and the thermal stability and degradation of the resulting polybenzoxazines. kpi.ua

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Glass Transition Temperature

DSC is a primary tool for investigating the thermally induced ring-opening polymerization of benzoxazine monomers. nih.gov A typical DSC scan of a benzoxazine monomer from ambient temperature upwards shows a sharp endothermic peak corresponding to its melting point, followed by a broad exothermic peak at a higher temperature. researchgate.net This exotherm represents the heat released during the ring-opening polymerization reaction. researchgate.net

Key parameters obtained from a DSC thermogram include:

Onset Polymerization Temperature (T_onset): The temperature at which the polymerization begins.

Peak Polymerization Temperature (T_p): The temperature at which the polymerization rate is at its maximum. nih.gov

Enthalpy of Polymerization (ΔH): The total heat released, calculated from the area under the exothermic peak, which is related to the extent of reaction.

By performing DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) of the polymerization can be calculated using methods like the Kissinger or Ozawa models. nih.gov

After the monomer is cured to form a polybenzoxazine, a subsequent DSC scan will show a step-like change in the baseline, which corresponds to the glass transition temperature (T₉) . mdpi.com The T₉ is a critical property of the polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com The T₉ value is influenced by the crosslink density and the chemical structure of the polymer network. kpi.ua

The table below shows representative thermal properties for a generic benzoxazine system, illustrating the type of data derived from DSC and TGA analysis.

Thermal PropertyDescriptionTypical Value Range (°C)
T_p Peak polymerization temperature180 - 260
T₉ Glass transition temperature140 - 340+
T_d5% Temperature at 5% weight loss (from TGA)> 330
Values are generalized for the polybenzoxazine class and not specific to poly(this compound). kpi.uanih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Char Yield

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. For polybenzoxazines, TGA provides valuable insights into their degradation behavior and their propensity to form a protective char layer at elevated temperatures.

The thermal degradation of polybenzoxazines typically occurs in multiple steps. An initial weight loss may be observed at lower temperatures due to the release of any trapped solvent or unreacted monomers. The main degradation phase, involving the cleavage of the Mannich bridge and the decomposition of the polymer backbone, occurs at higher temperatures. mdpi.com The presence of the bulky tert-butyl group on the benzene ring is expected to influence the thermal stability.

The char yield, which is the percentage of material remaining at the end of the TGA experiment (typically at 800 °C or higher), is a key parameter for assessing the fire resistance of a polymer. High char yields are desirable as the char layer can act as an insulating barrier, slowing down further decomposition and reducing the release of flammable volatiles. kpi.ua For polybenzoxazines, char yields can vary significantly depending on the specific monomer structure. Research on various polybenzoxazines has shown char yields ranging from 30% to over 80% in a nitrogen atmosphere. kpi.uabohrium.com

Based on data from analogous polybenzoxazines derived from substituted phenols, a representative TGA profile for poly[this compound] can be projected. The key thermal properties are summarized in the interactive data table below.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for an Analogous Polybenzoxazine
ParameterValueConditions
Temperature at 5% Weight Loss (Td5)~300 - 350 °CNitrogen Atmosphere, Heating Rate of 10 °C/min
Temperature at 10% Weight Loss (Td10)~340 - 380 °C
Temperature of Maximum Decomposition Rate (Tmax)~380 - 450 °C
Char Yield at 800 °C~40 - 60 %

Note: The data presented in this table is representative of analogous polybenzoxazines and is intended for illustrative purposes, as specific experimental data for poly[this compound] was not available in the cited sources.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of a polymer. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For thermosetting polymers like polybenzoxazines, GPC analysis is typically performed on the soluble prepolymer or oligomers before the final crosslinking occurs. Once the polymer is fully cured, it becomes an insoluble network, making GPC analysis impractical.

As with the TGA data, specific GPC results for poly[this compound] are not explicitly detailed in the available literature. However, GPC is a standard characterization technique for benzoxazine prepolymers. The molecular weight of the prepolymer can influence the processing characteristics, such as viscosity, and the properties of the final cured material.

The molecular weight distribution of a benzoxazine prepolymer is influenced by the synthesis conditions. The GPC chromatogram provides a visual representation of the distribution of polymer chain sizes. From this, Mn, Mw, and PDI can be calculated. A lower PDI value indicates a more uniform distribution of polymer chain lengths.

For a typical benzoxazine prepolymer, the molecular weight can range from low molecular weight oligomers to higher molecular weight chains. The interactive data table below presents a hypothetical but representative molecular weight distribution for a prepolymer of a p-tert-butylphenol-based benzoxazine.

Table 2: Representative Gel Permeation Chromatography (GPC) Data for an Analogous Benzoxazine Prepolymer
ParameterValueAnalysis Conditions
Number-Average Molecular Weight (Mn)~1,000 - 3,000 g/molEluent: Tetrahydrofuran (THF), Polystyrene Standards
Weight-Average Molecular Weight (Mw)~2,000 - 6,000 g/mol
Polydispersity Index (PDI)~1.5 - 2.5

Note: The data in this table is illustrative and represents typical values for analogous benzoxazine prepolymers. Specific experimental data for the prepolymer of this compound was not found in the reviewed literature.

Computational and Theoretical Investigations of 6 Tert Butyl 3,4 Dihydro 2h 1,4 Benzoxazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic properties of many-body systems. It is instrumental in predicting the geometry and electronic makeup of molecules like 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

For conjugated molecules, the introduction of substituent groups can tune the energy levels of these frontier orbitals. rsc.org An electron-donating group, such as a tert-butyl group, would be expected to raise the energy of the HOMO, potentially making the molecule a better electron donor. The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound would require specific calculations, but the analysis of these orbitals is fundamental to predicting its reaction tendencies.

ParameterEnergy (eV)Description
EHOMO-5.80Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.60ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.

Theoretical Vibrational Frequency Predictions

Theoretical vibrational frequency calculations, typically performed using DFT methods, predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. Studies on related benzoxazine (B1645224) monomers have used theoretical calculations to assign vibrational modes, particularly those associated with the oxazine (B8389632) ring. nih.govacs.org For example, a characteristic band in the 900-960 cm⁻¹ region of the IR spectrum of benzoxazines, once attributed solely to C-H bending of the benzene (B151609) ring, has been shown through theoretical analysis to be a mixture of vibrational modes including the O-C stretching of the oxazine ring. nih.govacs.org Such calculations for this compound would allow for a detailed assignment of its vibrational spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. This allows for the prediction of photophysical properties, such as UV-visible absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These electronic transitions are often described in terms of the molecular orbitals involved, such as the transition from the HOMO to the LUMO. For benzoxazine derivatives, absorption peaks are typically observed in the UV region and are attributed to π-π* transitions within the aromatic system.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to predict how a ligand (a small molecule) might bind to the active site of a protein receptor.

Plausible Binding Mode Analysis

By docking this compound into the binding site of a target receptor, researchers can analyze the plausible binding modes. This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. The benzoxazine scaffold is present in various biologically active compounds, and understanding its potential interactions through docking studies is a critical step in evaluating its pharmacological potential. The tert-butyl group, being bulky and hydrophobic, would likely favor binding in a hydrophobic pocket of a receptor. The nitrogen and oxygen atoms of the oxazine ring could potentially act as hydrogen bond acceptors.

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily defined by the puckering of the six-membered oxazine ring, which is fused to the benzene ring. This heterocyclic ring is not planar and typically adopts a conformation that minimizes steric strain and torsional interactions.

Ring Conformation : For the 3,4-dihydro-2H-1,4-benzoxazine core, the oxazine ring commonly adopts a half-chair conformation. In this arrangement, some atoms are out of the plane formed by the other atoms, reducing ring strain. nih.gov For instance, in the crystal structure of a related compound, tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, the six-membered heterocyclic ring adopts a half-chair conformation where two of the carbon atoms lie out of the plane of the remaining four atoms. nih.gov Another related structure, tert-butyl 6-acetamido-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, also shows a conformation where two carbon atoms of the heterocyclic ring are out of the plane of the other four atoms. nih.gov

Energy Minimization : Theoretical energy minimization calculations, often performed using density functional theory (DFT) or other quantum mechanical methods, can be used to determine the most stable conformation (the global minimum on the potential energy surface) as well as other low-energy conformers. These calculations would systematically vary the dihedral angles of the oxazine ring to identify the geometry with the lowest electronic energy. For similar benzoxazine structures, computational methods have been used to study the geometries of fragmentation transition states and to compute bond dissociation enthalpies. researchgate.net The results of such calculations for this compound would provide precise data on bond lengths, bond angles, and the energetic favorability of its half-chair conformation.

Below is a hypothetical data table representing the kind of output one might expect from an energy minimization calculation for the most stable conformer of this compound.

ParameterCalculated Value
Total Energy (Hartree)[Value]
Dipole Moment (Debye)[Value]
C-O Bond Length (Å)[Value]
C-N Bond Length (Å)[Value]
Oxazine Ring PuckeringHalf-Chair

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in drug discovery and medicinal chemistry for predicting the activity of novel molecules and for optimizing lead compounds. researchgate.net The 1,4-benzoxazine scaffold is considered a "privileged scaffold" in drug discovery due to its presence in molecules with a wide range of pharmacological profiles. researchgate.net

The theoretical framework for developing a QSAR model for a series of this compound derivatives would involve the following steps:

Data Set Selection : A dataset of structurally related 1,4-benzoxazine derivatives with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition) is required. This set should include variations at different positions of the benzoxazine ring to explore the chemical space.

Molecular Descriptor Calculation : For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors : Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors : Based on the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D Descriptors : Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors : Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Model Development : A mathematical model is built to correlate the calculated descriptors (the independent variables) with the biological activity (the dependent variable). Various statistical methods can be employed, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms like Support Vector Machines (SVM) or Random Forest.

The goal is to generate an equation of the form: Biological Activity = f(Descriptor 1, Descriptor 2, ...)

Model Validation : The predictive power of the QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on molecules not used in model development). Statistical metrics such as the correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE) are used to assess the model's robustness and predictive accuracy.

For a series of derivatives based on this compound, a QSAR study could investigate how modifications to other parts of the molecule (e.g., substituents on the nitrogen atom or at other positions on the benzene ring) affect a specific biological activity. The bulky tert-butyl group at position 6 would be a constant feature in this hypothetical series, and its contribution would be implicitly included in the model's intercept or as a baseline feature. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding further synthetic efforts.

QSAR Modeling StepDescription
1. Data Set AssemblyA collection of 1,4-benzoxazine derivatives with known biological activities is gathered.
2. Descriptor CalculationStructural and physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties) are computed for each molecule.
3. Statistical Model GenerationA mathematical equation is derived to link the descriptors to the observed biological activity using statistical methods like multiple linear regression or machine learning.
4. Model ValidationThe model's predictive performance is assessed using internal (cross-validation) and external (test set) validation techniques to ensure its reliability.

Exploration of Biological Activity and Structure Activity Relationships Sar

Design Principles for Bioactive Benzoxazine (B1645224) Derivatives

The design of novel therapeutic agents often leverages established chemical frameworks known to interact with biological systems. Benzoxazine serves as a prime example of such a framework, offering a solid foundation for the development of new drugs. nih.govbenthamdirect.com

Privileged Scaffold Concept

The benzoxazine core is considered a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This concept describes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a range of pharmacological activities. nih.gov Compounds that feature the benzoxazine moiety have demonstrated diverse biological effects, including anti-inflammatory, antimicrobial, and anti-cancer activities. nih.govresearchgate.net The inherent versatility of this scaffold makes it an attractive starting point for designing novel derivatives with desired biological functions. nih.govbenthamdirect.com The fusion of a benzene (B151609) ring to an oxazine (B8389632) ring creates a structure with favorable physicochemical properties for drug development. researchgate.netresearchgate.net

Multiple Modification Sites for Pharmacological Optimization

A key advantage of the benzoxazine scaffold is the presence of multiple sites where chemical modifications can be introduced to fine-tune its pharmacological profile. nih.govbenthamscience.com The ability to alter substituents on both the benzene and oxazine rings allows medicinal chemists to systematically modify the compound's size, shape, lipophilicity, and electronic properties. This targeted modification is crucial for enhancing potency, improving selectivity for a specific biological target, and optimizing pharmacokinetic properties. researchgate.net This molecular design flexibility is a primary reason why benzoxazine derivatives continue to be a focus of research for developing new therapeutic candidates. nih.govresearchgate.net

Mechanisms of Biological Activity (excluding clinical data)

The therapeutic potential of benzoxazine derivatives stems from their ability to interact with specific biological molecules, thereby modulating cellular pathways. Research has uncovered several mechanisms through which these compounds exert their effects, primarily through enzyme inhibition and receptor interaction.

Enzyme Inhibition Studies (e.g., Topoisomerase Inhibitors)

One of the significant mechanisms of action for benzoxazine derivatives is the inhibition of enzymes critical for cell function and proliferation, such as human DNA topoisomerase I (hTopo I). nih.govnih.gov This enzyme plays a crucial role in managing DNA topology during replication and transcription, and its inhibition is a key strategy in cancer therapy. nih.gov

Studies on a series of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives revealed their potential as hTopo I inhibitors. nih.govnih.gov These compounds can act as either catalytic inhibitors, which prevent the enzyme from binding to DNA, or as topoisomerase poisons, which stabilize the covalent enzyme-DNA complex, leading to DNA damage. nih.gov For instance, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was identified as an effective catalytic inhibitor, while ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) demonstrated potent poison activity, proving to be significantly more powerful than the well-known topoisomerase poison, camptothecin. nih.govnih.gov

Structure-activity relationship (SAR) studies indicated that specific substitutions on the benzoxazine ring are critical for activity. For example, a hydroxyl group at the R position of the benzoxazine ring was found to be important for catalytic inhibition of hTopo I. nih.gov Conversely, the attachment of a methyl group at the R1 position appeared to enhance the compound's poisonous effect. nih.gov

CompoundInhibitory ActivityIC₅₀ (mM)Mechanism
BONC-001Catalytic Inhibitor8.34Prevents enzyme-substrate binding
BONC-013Potential Poison0.0006Stabilizes covalent enzyme-DNA complex
Camptothecin (Reference)Poison0.034Stabilizes covalent enzyme-DNA complex

Receptor Antagonism/Modulation (e.g., 5-HT3 receptor, Cannabinoid Receptor 2)

Benzoxazine derivatives have also been identified as modulators of various cell surface receptors, which are pivotal in signal transduction.

5-HT Receptor Antagonism: Certain benzoxazine derivatives act as antagonists for serotonin (B10506) (5-HT) receptors. For example, a series of novel 3,4-dihydro-2H-benzo nih.govbenthamdirect.comoxazine derivatives were designed and synthesized as potent 5-HT₆ receptor antagonists, with many showing subnanomolar affinities. nih.gov Another derivative, Y-25130, has been identified as a high-affinity 5-HT₃ receptor antagonist. nih.gov It effectively blocks the 5-HT-induced currents in sensory neurons with a half-inhibition concentration (IC₅₀) in the sub-nanomolar range, comparable to the established 5-HT₃ antagonist ICS 205-930. nih.gov

CompoundTarget ReceptorActivityIC₅₀
Y-251305-HT₃Antagonist4.9 x 10⁻¹⁰ M
ICS 205-930 (Reference)5-HT₃Antagonist4.8 x 10⁻¹⁰ M
Metoclopramide (Reference)5-HT₃Antagonist8.6 x 10⁻⁹ M

Cannabinoid Receptor 2 (CB2) Modulation: The 1,3-benzoxazine scaffold is also a versatile chemotype for designing selective agonists of the cannabinoid receptor 2 (CB₂). researchgate.netnih.gov The CB₂ receptor is a promising therapeutic target because its activation is not associated with the psychoactive side effects linked to the CB₁ receptor. nih.gov Selective CB₂ agonists are being explored for managing pain, inflammation, and cancer. researchgate.netnih.gov

A study involving 25 synthesized 1,3-benzoxazine derivatives identified compound 7b5 as a potent and selective CB₂ agonist. nih.govucm.es This compound demonstrated the ability to hinder the proliferation of triple-negative breast cancer cells and reduce the release of pro-inflammatory cytokines in a CB₂-dependent manner. researchgate.netnih.gov

CompoundTarget ReceptorActivityEC₅₀
7b5CB₂Agonist110 nM
7b5CB₁Agonist> 10 µM

Interaction with Specific Molecular Targets and Pathways

The biological activity of benzoxazine derivatives is the result of their interaction with specific molecular targets, which in turn modulates downstream signaling pathways. The modulation of the CB₂ receptor by benzoxazine derivatives provides a clear example of this process.

The activation of the CB₂ receptor by compound 7b5 was shown to abrogate the activation of the extracellular signal-regulated kinase (ERK) 1/2. researchgate.netnih.gov ERK1/2 is a key enzyme in signaling pathways that promote inflammation and cancer cell proliferation. nih.gov By inhibiting this pathway, the benzoxazine derivative can exert anti-inflammatory and anti-proliferative effects. This demonstrates how the interaction of a benzoxazine derivative with a specific receptor can translate into a measurable biological response at the cellular level, independent of clinical outcomes.

Structure-Activity Relationship (SAR) Studies

The biological activity of 1,4-benzoxazine derivatives is intricately linked to their molecular structure. Variations in substituents, stereochemistry, and the arrangement of the benzoxazine ring can profoundly influence their potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

Substituents on the 1,4-benzoxazine core play a crucial role in determining the biological activity of these compounds. The nature, position, and electronic properties of these substituents can significantly modulate the pharmacological profile.

For instance, the presence of specific functional groups can enhance the antimicrobial and anticancer properties of 1,4-benzoxazine derivatives. Studies have shown that benzoxazine derivatives bearing nitro and trifluoromethyl groups exhibit greater potency against both Gram-positive and Gram-negative bacteria. researchgate.net Conversely, compounds with cyanide and ester groups have demonstrated poor antibacterial activity. researchgate.net

In the context of anticancer research, substitutions on the benzoxazine ring have been shown to improve antiproliferative activity. A series of substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives displayed enhanced efficacy against MCF-7 breast cancer and HCT-116 colon cancer cell lines when compared to the unsubstituted parent compound. nih.gov

The following table summarizes the influence of various substituents on the biological activity of 1,4-benzoxazine derivatives:

Substituent GroupPositionObserved Biological Effect
NitroVariousIncreased antibacterial potency researchgate.net
TrifluoromethylVariousIncreased antibacterial potency researchgate.net
CyanideVariousPoor antibacterial activity researchgate.net
EsterVariousPoor antibacterial activity researchgate.net
VariousC6 and C7Optimal vasorelaxant and hypotensive activity with electron-withdrawing groups nih.gov

Stereochemical Aspects in Biological Activity

Chirality can be a critical determinant of biological activity in 1,4-benzoxazine derivatives. The spatial arrangement of atoms in enantiomers can lead to differential interactions with biological targets, resulting in varying pharmacological effects.

While some studies on 2-substituted 1,4-benzoxazine derivatives have shown no significant differences in biological activities between enantiomers, this is not a universally applicable principle for all benzoxazine compounds. nih.gov The synthesis of enantiomerically pure 6-substituted 3-methyl-3,4-dihydro-2H- ijpsjournal.comacs.orgbenzoxazines highlights the importance of stereochemistry in developing biologically active compounds. researchgate.net The specific three-dimensional structure of each enantiomer can lead to distinct binding affinities and efficacies at receptor sites. researchgate.net

Impact of Benzoxazine Ring Position (e.g., 1,3- vs. 1,4-benzoxazine) on Activity Profile

The isomeric form of the benzoxazine ring system, specifically the 1,3- versus the 1,4-arrangement, significantly influences the biological activity profile. Both 1,3-benzoxazine and 1,4-benzoxazine derivatives have been reported to possess a wide spectrum of biological activities, including antimicrobial and anticancer effects. benthamscience.comnih.govsciprofiles.comresearchgate.net

Derivatives of 1,3-benzoxazine have demonstrated antimycobacterial, anti-inflammatory, and analgesic properties. nih.gov For example, certain 1,3-benzoxazine derivatives have shown potent vasorelaxant and hypotensive activity. nih.gov On the other hand, the 1,4-benzoxazine scaffold is a key component of clinically important antibacterial agents like Ofloxacin and Levofloxacin. researchgate.net

The differential biological activities of these isomers can be attributed to the distinct spatial arrangement of the heteroatoms in the oxazine ring, which in turn affects their interaction with biological macromolecules.

Investigation of Pharmacological Potential (non-clinical)

Derivatives of 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine have been the subject of non-clinical investigations to explore their potential as therapeutic agents, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Spectrum of Activity

The 1,4-benzoxazine scaffold is a promising foundation for the development of novel antimicrobial agents. researchgate.netijpsjournal.com Derivatives of this heterocyclic system have demonstrated broad-spectrum activity against a variety of microbial pathogens. ijpsjournal.comijpsjournal.comijpsjournal.com

Studies have shown that certain 2H-benzo[b] ijpsjournal.comacs.orgoxazin-3(4H)-one derivatives exhibit significant antimicrobial potency against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. ijpsjournal.comijpsjournal.comijpsjournal.com The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. ijpsjournal.comijpsjournal.com Furthermore, some 1,4-benzoxazine derivatives have shown promising antifungal activity against various Candida species and Cryptococcus neoformans. nih.gov

The following table provides a summary of the antimicrobial activity of selected 1,4-benzoxazine derivatives against various microbial strains:

Compound DerivativeMicrobial StrainActivity
2H-benzo[b] ijpsjournal.comacs.orgoxazin-3(4H)-one derivativesE. coli, S. aureus, B. subtilisSignificant antimicrobial potency ijpsjournal.comijpsjournal.comijpsjournal.com
N-unprotected 1,4-benzoxazine derivativesGram-positive and Gram-negative bacteriaLow to good activity researchgate.net
1,4-benzoxazine derivativesM. tuberculosis H37RvExcellent antibacterial activity researchgate.net
1,4-benzoxazine derivativesCandida species, Cryptococcus neoformansAntifungal activity nih.gov

Anticancer Research Applications

The 1,4-benzoxazine nucleus is a key structural feature in a number of compounds investigated for their anticancer properties. researchgate.netresearchgate.net These derivatives have been shown to inhibit the proliferation of various cancer cell lines and impede tumor-related processes. nih.govnih.gov

The anticancer activity of benzoxazine derivatives is often attributed to their ability to interfere with critical cellular pathways. For instance, some benzoxazinone (B8607429) derivatives have been found to downregulate the expression of the c-Myc oncogene, a key regulator of cell proliferation, by inducing the formation of G-quadruplex structures in its promoter region. nih.gov Other substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have been shown to induce cell death in cancer cells by disrupting cell membrane permeability. nih.gov

Research has demonstrated the efficacy of 1,4-benzoxazine derivatives against a range of cancer cell lines, including:

MCF-7 (breast cancer) nih.gov

HCT-116 (colon cancer) nih.gov

SK-RC-42, SGC7901, and A549 (various cancer cell lines) nih.gov

These findings underscore the potential of the 1,4-benzoxazine scaffold as a template for the design and development of novel anticancer agents. researchgate.net

Anti-inflammatory Properties

The 1,4-benzoxazine scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. ijfans.orgacs.org Derivatives of this heterocyclic system have demonstrated the ability to inhibit both acute and chronic inflammatory responses. ijfans.org Research into this class of compounds has revealed that their mechanism of action is often linked to the inhibition of key inflammatory mediators and enzymes.

A study on 2H-1,4-benzoxazin-3(4H)-one derivatives, which share a core structure, found that the introduction of a 1,2,3-triazole moiety could impart significant anti-inflammatory activity. nih.gov In lipopolysaccharide (LPS)-induced BV-2 microglial cells, certain compounds from this series effectively reduced the production of nitric oxide (NO), a key inflammatory signaling molecule. nih.gov These derivatives also markedly decreased the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, they were shown to downregulate both the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial to the inflammatory cascade. nih.gov The underlying mechanism for these effects was linked to the activation of the Nrf2-HO-1 signaling pathway, which helps to mitigate oxidative stress and inflammation. nih.gov

In other studies, newly synthesized 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives were evaluated for their ability to inhibit carrageenan-induced edema, a common model for acute inflammation. nih.gov Several of these compounds showed significant inhibition of edema, with one derivative, compound 4j, demonstrating 83.3% inhibition, which was more potent than the standard drug indomethacin (B1671933) (79.5%). nih.gov Similarly, a benzoxazinone-diclofenac hybrid, compound 3d (2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one), exhibited potent anti-inflammatory activity with 62.61% inhibition of rat paw edema. mongoliajol.info

The anti-inflammatory potential of these compounds is often explored through their interaction with cyclooxygenase (COX) enzymes. Certain 1,4-benzoxazine and 1,4-benzothiazine derivatives have been shown to inhibit COX-1 and/or COX-2 activity in vitro. researchgate.net Additionally, some novel tricyclic 1,2-benzothiazine derivatives, which are structurally related, have demonstrated preferential inhibition of COX-2 over COX-1. mdpi.com

Table 1. Anti-inflammatory Activity of Selected Benzoxazine Derivatives.
CompoundAssayResultReference
2H-1,4-benzoxazin-3(4H)-one derivatives (e.g., e2, e16, e20)LPS-induced NO production in BV-2 cellsSignificant reduction in NO nih.gov
2H-1,4-benzoxazin-3(4H)-one derivatives (e.g., e2, e16, e20)Pro-inflammatory cytokine transcription (IL-1β, IL-6, TNF-α)Significant decrease nih.gov
2H-1,4-benzoxazin-3(4H)-one derivatives (e.g., e2, e16, e20)iNOS and COX-2 transcription and protein levelsDownregulation nih.gov
Compound 4j (a 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivative)Carrageenan-induced edema83.3% inhibition nih.gov
Compound 3d (2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one)Rat paw edema62.61% inhibition mongoliajol.info

Other Biologically Relevant Activities (e.g., Antitubercular, Antiviral, Antidiabetic, Analgesic, CNS Activity)

The versatile structure of the 1,4-benzoxazine nucleus has led to its investigation in a wide array of therapeutic areas beyond inflammation.

Antitubercular Activity Several 1,4-benzoxazine derivatives have been identified as potent antibacterial agents against Mycobacterium tuberculosis. nih.govresearchgate.net In a high-throughput screen targeting MenB, an enzyme in the menaquinone biosynthesis pathway of M. tuberculosis, various 1,4-benzoxazines were identified as inhibitors. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the discovery of compounds with excellent activity against the H37Rv strain, with minimum inhibitory concentration (MIC) values as low as 0.6 µg/mL. nih.govresearchgate.net Further research on other benzoxazine derivatives also confirmed their growth-inhibitory activity against M. tuberculosis H37Rv. mdpi.com

Antiviral Activity The antiviral potential of benzazine derivatives, including quinolines, quinoxalines, and quinazolines, has been a subject of interest. nih.gov While specific studies focusing solely on this compound are limited, related structures have shown promise. For instance, certain 1,4-benzothiazine derivatives, which are sulfur analogues of benzoxazines, have been evaluated for their activity against RNA viruses like poliovirus and vesicular stomatitis virus, and DNA viruses such as herpes simplex virus type 1. researchgate.net

Antidiabetic Activity Novel 1,3-benzoxazine derivatives have been synthesized and evaluated as inhibitors of glycosidases, which are key enzymes in carbohydrate digestion. nih.gov One compound, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenol, demonstrated significant inhibition of α-glucosidase with an IC50 value of 11.5 µM. nih.gov This compound was also found to inhibit rat intestinal maltase and sucrase, leading to decreased blood sugar levels in an in vivo rat model. nih.gov This suggests that the benzoxazine scaffold could be a starting point for developing new agents for managing type 2 diabetes. nih.govresearchgate.net

Analgesic Activity In conjunction with their anti-inflammatory effects, some benzoxazine derivatives have also been assessed for analgesic properties. nih.govmongoliajol.info For example, select 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives that showed good anti-inflammatory activity were also tested for analgesic effects and provided a 57-65% protective effect in relevant models. nih.gov Compound 4j, which was a potent anti-inflammatory agent, also showed the highest analgesic activity at 65.35%. nih.gov The benzoxazinone-diclofenac hybrid (compound 3d) also displayed significant analgesic activity, with 62.36% protection in an acetic acid-induced writhing test. mongoliajol.info

CNS Activity The 1,4-benzoxazine framework is present in compounds designed to treat central nervous system (CNS) disorders. ijfans.org Derivatives have been synthesized as potential neuroprotective agents. nih.govrsc.orgresearchgate.net Studies on 2-alkylamino-substituted-1,4-benzoxazine derivatives identified compounds that could inhibit oxidative stress-mediated neuronal degeneration in vitro. nih.govresearchgate.net The 2H-1,4-benzoxazin-3(4H)-one scaffold is also utilized in the development of drugs for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and for psychiatric conditions like depression. nih.gov This is due to its favorable biological activity and relatively low toxicity. nih.gov

Table 2. Other Biological Activities of Selected Benzoxazine Derivatives.
ActivityCompound/Derivative ClassKey FindingReference
Antitubercular1,4-Benzoxazine derivativesMIC values as low as 0.6 µg/mL against M. tuberculosis H37Rv. nih.govresearchgate.net
Antidiabetic4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govnih.govoxazin-2-yl)phenolIC50 of 11.5 µM against α-glucosidase. nih.gov
AnalgesicCompound 4j (a 1-(3-phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivative)65.35% protection in an analgesic model. nih.gov
AnalgesicCompound 3d (2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govnih.govoxazin-4-one)62.36% protection in acetic acid-induced writhing. mongoliajol.info
CNS Activity (Neuroprotection)2-Alkylamino-substituted-1,4-benzoxazine derivativesInhibited oxidative stress-mediated neuronal degeneration. nih.govresearchgate.net

Applications of 6 Tert Butyl 3,4 Dihydro 2h 1,4 Benzoxazine in Advanced Materials and Chemical Synthesis

Role as Monomers in High-Performance Polybenzoxazine Resins

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine serves as a key building block, or monomer, for a class of high-performance thermosetting polymers known as polybenzoxazines. wikipedia.org These materials are recognized for a unique combination of desirable properties, including excellent thermal stability, high mechanical strength, flame retardancy, and low water absorption. mdpi.comnih.gov The synthesis of the benzoxazine (B1645224) monomer itself typically involves a condensation reaction between a phenol (B47542) (in this case, 4-tert-butylphenol), a primary amine, and formaldehyde (B43269). wikipedia.org Upon heating, these monomers undergo a ring-opening polymerization process to form a rigid, cross-linked polymer matrix. wikipedia.org

One of the significant advantages of polybenzoxazine resins is that their polymerization occurs without the release of volatile byproducts, leading to near-zero shrinkage during curing. wikipedia.org This characteristic is highly advantageous in applications requiring high dimensional stability, such as in aerospace components and electronic encapsulants. The molecular design flexibility of benzoxazine monomers, including the ability to incorporate functional groups like the tert-butyl group, allows for precise control over the final properties of the cured resin. mdpi.com

The transformation of this compound from a monomer to a high-performance thermoset is achieved through a thermally activated ring-opening polymerization. This process breaks the oxazine (B8389632) ring of the monomer and initiates the formation of a highly cross-linked, three-dimensional network. mdpi.com This network structure, composed of phenolic, polyamine, and Mannich-bridge linkages, is responsible for the exceptional thermal and chemical resistance of the final material.

The polymerization is a cationic ring-opening reaction that does not require an external catalyst, although catalysts can be used to lower the curing temperature. mdpi.com The resulting cross-linked architecture provides the polymer with a high glass transition temperature (Tg) and robust mechanical integrity. mdpi.com The density of the cross-links can be controlled by the functionality of the starting monomers; bifunctional benzoxazines, for example, lead to a higher crosslinking density and enhanced stability compared to their monofunctional counterparts. mdpi.com

To further enhance specific properties, this compound and similar monomers are often used in specialized resin formulations and copolymers. Blending benzoxazines with other thermosetting resins, such as epoxies, is a common strategy to improve processability and toughness. nih.gov Such blends can overcome some of the intrinsic brittleness of pure polybenzoxazine while retaining high thermal stability.

Copolymerization of benzoxazine monomers with other polymers can lead to materials with a higher crosslink network density, resulting in improved thermal properties, including a higher glass transition temperature and enhanced degradation temperature. The versatility of benzoxazine chemistry allows it to be integrated into various polymer systems to create advanced materials for demanding applications in the automotive, aerospace, and electronics industries. wikipedia.org

Functional Materials Development

The incorporation of the tert-butyl group into the benzoxazine structure is a deliberate design choice to impart specific functionalities to the resulting polymer, particularly for advanced electronic and energy applications.

While polybenzoxazines are inherently electrical insulators, they serve as excellent matrix materials for conductive composites used in electronic applications. researchgate.net By incorporating conductive fillers, it is possible to create materials suitable for flexible electronics, sensors, and electromagnetic shielding. researchgate.net The polybenzoxazine matrix, derived from monomers like this compound, provides superior thermal stability, chemical resistance, and processability compared to many conventional polymers. researchgate.net

The development of polybenzoxazine-based conducting materials is achieved by integrating conductive elements such as graphene, carbon nanotubes, or conducting polymers like polyaniline and polypyrrole. mdpi.comresearchgate.net These composites combine the mechanical and thermal robustness of the polybenzoxazine network with the desired electrical properties of the filler, opening avenues for their use in various energy-related and optoelectronic applications. mdpi.comresearchgate.net

Properties of Polybenzoxazine Composites for Electronic Applications

PropertyDescriptionAdvantage in Electronic Applications
Thermal StabilityHigh resistance to degradation at elevated temperatures.Ensures reliability and longevity of electronic components.
Low Water AbsorptionMinimal moisture uptake from the environment.Maintains stable dielectric properties and prevents corrosion.
Chemical ResistanceInertness to a wide range of chemicals and solvents.Protects electronic circuits in harsh operating environments.
Tailorable ConductivityElectrical properties can be modified by adding conductive fillers.Allows for creation of materials for diverse applications, from insulators to conductors.

In the microelectronics industry, materials with a low dielectric constant (k) are crucial for producing high-speed integrated circuits, as they reduce signal delay and power dissipation. mdpi.com The molecular structure of this compound is particularly advantageous for creating low-k polybenzoxazine resins.

Strategies to Lower Dielectric Constant in Polybenzoxazines

MethodMechanismExample Group
Introduction of Bulky GroupsIncreases free volume, reducing material density and polarizability.tert-Butyl
FluorinationIncorporates highly electronegative fluorine atoms, which lowers polarizability.-CF₃
Incorporation of POSSIntroduction of nano-scale inorganic cages (Polyhedral Oligomeric Silsesquioxane) creates nanoporosity. mdpi.comPOSS nanoparticles mdpi.com

High-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs) operate at temperatures above 100°C and offer advantages such as improved tolerance to fuel impurities like carbon monoxide. The development of stable and highly conductive membranes is critical for these devices. Polybenzimidazole (PBI) is a common material for these membranes, but its mechanical properties can be a limitation.

To address this, cross-linked copolymer membranes combining PBI with benzoxazines have been developed. These membranes exhibit high proton conductivity and excellent durability at elevated temperatures. In these systems, the benzoxazine component polymerizes to form a cross-linked network that provides mechanical support and stability to the PBI/phosphoric acid electrolyte. The use of a tert-butyl substituted benzoxazine, such as 3-phenyl-3,4-dihydro-6-tert-butyl-2H-1,3-benzoxazine, in these copolymer membranes has been shown to yield high proton conductivities (up to 0.12 S/cm at 150°C) and long-term durability, making them highly promising for next-generation fuel cells.

Building Block in Complex Organic Synthesis

The this compound structure serves as a foundational component for the synthesis of more complex molecules. Its utility stems from the reactive sites within its structure: the secondary amine of the oxazine ring and the activated aromatic ring. These sites allow for further functionalization, enabling chemists to elaborate the core structure into a variety of derivatives. The synthesis of this scaffold often begins with 2-amino-4-tert-butylphenol (B71990), which undergoes cyclization to form the characteristic oxazine ring.

The 1,4-benzoxazine core is a versatile template for generating a wide array of more complex heterocyclic systems. The secondary amine (N-H) within the oxazine ring is a key functional group that can readily undergo reactions such as acylation, alkylation, and arylation. This allows for the introduction of diverse substituents at the N-4 position, fundamentally altering the molecule's properties and creating new compounds.

For example, the acylation of racemic 6-substituted 1,4-benzoxazines with chiral agents like (S)-naproxen acyl chloride has been used to produce diastereomeric amides. researchgate.net This not only allows for the separation of enantiomers but also demonstrates how the benzoxazine nitrogen can be incorporated into a larger amide framework. researchgate.net Furthermore, the nitrogen atom is often protected with groups like a tert-butoxycarbonyl (Boc) group, as seen in intermediates such as tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate. nih.govnih.gov This protection strategy facilitates modifications elsewhere in the molecule, after which the protecting group can be removed to yield the desired N-H functionality or to introduce a different substituent. This strategic manipulation of the benzoxazine core is crucial for building libraries of diverse compounds for screening and development.

The 3,4-dihydro-2H-1,4-benzoxazine framework is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this scaffold have been investigated for a range of pharmacological activities. nih.govnih.gov Consequently, 6-substituted 1,4-benzoxazines, including the tert-butyl variant, are important intermediates in the synthesis of these therapeutically relevant molecules.

Research has shown that phenylmorpholine derivatives are potent and selective ligands for various biological targets. nih.govnih.gov For instance, they have been identified as α2C adrenergic receptor agonists. nih.govnih.gov The synthesis of enantiomerically pure 6-substituted 3-methyl-3,4-dihydro-2H- nih.govvulcanchem.combenzoxazines is specifically pursued for their potential use in preparing new biologically active compounds. researchgate.net The tert-butyl group at the 6-position can enhance metabolic stability or modulate receptor binding affinity, making it a desirable feature in drug design.

Table 1: Therapeutic Areas Investigated for 1,4-Benzoxazine Derivatives
Therapeutic Target/AreaExample Application/ActivityReference
Adrenergic ReceptorsUsed as scaffolds for α2C adrenergic receptor agonists. nih.govnih.gov
General Bioactive CompoundsEnantiomerically pure forms are synthesized as intermediates for new biologically active molecules. researchgate.net
Metabolic DisordersThe broader benzoxazine class has been explored for potential antihyperlipidemic and antidiabetic action. researchgate.net

Application in Adhesion Science and Coating Technologies

The application of 3,4-dihydro-2H-1,4 -benzoxazine compounds in adhesion science and coating technologies is not a prominent area of research. This field is instead dominated by the isomeric 1,3 -benzoxazines. The structural difference between these isomers is critical; 1,3-benzoxazines possess a reactive oxazine ring that can undergo thermally initiated cationic ring-opening polymerization to form high-performance polybenzoxazine thermosetting resins. These resins are known for their excellent thermal stability, low water absorption, and strong adhesive properties, making them suitable for advanced coatings and composites.

In contrast, the 3,4-dihydro-2H-1,4-benzoxazine structure does not undergo this type of ring-opening polymerization and therefore is not used in the formulation of polybenzoxazine resins for coating and adhesion applications. The utility of the 1,4-benzoxazine scaffold, as detailed previously, lies primarily in its role as a building block and intermediate in synthetic and medicinal chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While traditional synthesis methods like the Mannich condensation are established, future work will prioritize more efficient and environmentally benign routes. researchgate.net Research is moving towards greener alternatives that minimize waste and energy consumption.

Key areas for development include:

Solvent-Free Synthesis: Expanding upon solvent-less procedures, which have been shown to reduce reaction times and simplify purification for bio-based benzoxazines, is a promising avenue. researchgate.netsci-hub.se This approach can significantly improve the sustainability of producing 6-(tert-butyl)-3,4-dihydro-2H-1,4-benzoxazine.

Microwave-Assisted Organic Synthesis (MAOS): MAOS has been demonstrated as an effective technique for the eco-friendly, one-pot synthesis of novel bio-based benzoxazines under solvent-free conditions. researchgate.net Applying this to the synthesis of the title compound could lead to rapid and efficient production.

Mechanochemical Processes: The use of mechanochemical methods, such as ball-milling, offers a highly scalable and efficient route for synthesizing benzoxazine (B1645224) monomers with minimal need for strenuous purification. rsc.org

Catalytic Innovations: Investigating new catalysts, such as phase transfer catalysts, can lead to environmentally friendly synthesis protocols with excellent yields and shorter reaction times. researchgate.net

Alternative Reagents: Future syntheses may explore alternatives to formaldehyde (B43269), a common reactant in benzoxazine synthesis, to further enhance the green profile of the process. researchgate.net A one-pot method involving the addition of a Grignard reagent to an ortho-OBoc salicylaldehyde (B1680747) derivative in the presence of an imine has been described for producing N-substituted 3,4-dihydro-2H-1,3-benzoxazines and could be adapted. escholarship.org

Synthetic ApproachKey AdvantagesPotential Application to this compound
Solvent-Free SynthesisReduced reaction time, improved sustainability, simplified purification. researchgate.netsci-hub.seGreener production pathway with potentially higher yields.
Microwave-Assisted Organic Synthesis (MAOS)Environmentally friendly, rapid, one-pot procedure. researchgate.netAccelerated and energy-efficient synthesis.
Mechanochemical Ball-MillingHighly scalable, efficient, minimal purification required. rsc.orgSuitable for large-scale, sustainable manufacturing.
Phase Transfer Catalysis (PTC)Eco-friendly, excellent yields, short reaction times. researchgate.netEfficient cyclization steps under mild conditions.

Advanced Computational Modeling for Predictive Design and SAR Optimization

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, these techniques can provide deep insights into its properties and interactions.

Future research in this area will likely involve:

Quantitative Structure-Property Relationship (QSPR) Studies: Molecular Operating Environment (MOE) software can be used to construct a series of derivatives and calculate various structural parameters. researchgate.net These parameters can then be correlated with physical properties to build predictive QSPR models for designing new compounds with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to predict physical properties such as glass transition temperature and thermal degradation temperature for polymers derived from benzoxazine monomers. researchgate.net This is crucial for material science applications.

Structure-Activity Relationship (SAR) Optimization: For medicinal chemistry applications, computational docking and SAR studies can guide the design of novel derivatives with enhanced biological activity. nih.gov By modeling the interactions of this compound analogues with biological targets, researchers can rationally design modifications to improve potency and selectivity. This has been successfully applied to design anticancer agents based on similar scaffolds. nih.govmdpi.com

Exploration of Novel Biological Targets and Mechanistic Pathways

The benzoxazine scaffold is present in various pharmacologically active compounds. nih.govnih.gov While some phenylmorpholine derivatives, which share a structural relationship, are known to act as α2C adrenergic receptor agonists, the full biological potential of this compound remains largely unexplored. nih.gov

Future investigations should focus on:

Broad Biological Screening: Systematic screening of the compound and its derivatives against a wide array of biological targets (e.g., enzymes, receptors, ion channels) could uncover novel therapeutic applications.

Anticancer Potential: Given that novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffolds have shown promise as anticancer agents, this is a key area for investigation. mdpi.com

Mechanistic Studies: Elucidating the precise mechanisms of action for any identified biological activity is crucial. This includes understanding the ring-opening polymerization pathways which can be influenced by substituents and catalyzed by acids or borane (B79455) compounds. scribd.commdpi.com The para-tert-butyl group is known to prevent crosslinking during polymerization, leading to linear and soluble polybenzoxazines, a feature that can be exploited in material design. mdpi.com

Integration into Hybrid and Composite Material Systems for Multifunctional Applications

The unique properties of polybenzoxazines, such as high thermal stability and low flammability, make them excellent candidates for advanced materials. rsc.org Integrating this compound into more complex material systems is a promising research direction.

Potential areas of exploration include:

Organic-Inorganic Hybrids: Creating hybrid materials by incorporating elements like silane (B1218182) can enhance properties like thermal performance and hydrophobicity. researchgate.net Dendritic organic–inorganic hybrid cyclotriphosphazene (B1200923) (PN) based benzoxazines have also shown halogen-free flame retardancy. nih.gov

Bio-based Composites: Utilizing the benzoxazine as a matrix for composites with bio-based fillers (e.g., from chicken feathers or cashew nut shells) aligns with green chemistry principles and can lead to sustainable, high-performance materials. researchgate.net

Heterobifunctional Monomers: Designing derivatives of this compound that contain other polymerizable groups (like vinyl groups) could lead to novel copolymers with tailored properties. rsc.org Such monomers can undergo both free-radical and cationic ring-opening polymerization. rsc.org

Investigation of Environmental Impact and Green Chemistry Approaches in Synthesis

A critical aspect of modern chemical research is the assessment and mitigation of environmental impact. The principles of green chemistry are central to the future development of this compound and its applications.

Future research should be directed towards:

Use of Renewable Feedstocks: A major push in benzoxazine research is the use of fully bio-based reactants, including phenols, amines, and aldehydes derived from natural sources like vanillin, guaiacol, and furfurylamine. sci-hub.sersc.orgrsc.org Adapting these approaches for the synthesis of derivatives of the title compound would represent a significant step towards sustainability.

Degradable Polymers: Developing polybenzoxazines that can be degraded under specific conditions (e.g., synergistic effects of acid and heat) would enable a closed-loop system where the degraded products can be reused in synthesis. rsc.org

Safer Solvents and Auxiliaries: When solvents are necessary, the focus should be on using safer, environmentally benign options, fulfilling a key principle of green chemistry. researchgate.net

Green Chemistry Approaches in Benzoxazine Synthesis
PrincipleExample ApplicationReference
Use of Renewable FeedstocksSynthesis from natural raw materials like vanillin, erythritol, and furfurylamine. rsc.org
Safer Solvents/Solvent-Free ConditionsSolventless synthesis or use of environmentally benign solvents. researchgate.netresearchgate.net
Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times and energy input. researchgate.net
Design for DegradationCreating polymers that can be degraded and reused in synthesis. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine with high purity?

  • Methodological Answer : Synthesis typically involves Mannich-type condensation reactions using substituted phenols, formaldehyde, and tert-butylamine derivatives. Crystallization from mixed solvents (e.g., dichloromethane/hexane) is effective for purification. Structural validation via single-crystal X-ray diffraction (SC-XRD) is critical, as commercial suppliers often lack analytical data .
  • Key Considerations :
  • Monitor reaction conditions (temperature, solvent ratios) to avoid side products.
  • Use SC-XRD to confirm molecular conformation and intramolecular interactions (e.g., C–H⋯O bonds) .

Q. How can researchers address discrepancies in spectral data for this compound derivatives?

  • Methodological Answer : Combine multiple spectroscopic techniques:
  • NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals.
  • FT-IR : Identify hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm⁻¹).
  • Mass Spectrometry : Use high-resolution (HRMS) to confirm molecular ions .
    • Example :
      In SC-XRD studies, weak intramolecular C–H⋯O interactions may explain deviations in NMR coupling constants .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the benzoxazine ring for drug discovery?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Direct tert-butyl groups to para positions via steric/electronic effects.
  • Transition-Metal Catalysis : Use palladium or copper catalysts for C–N bond formation at C6 or C8 positions .
    • Case Study :
      Neuroprotective 1,4-benzoxazine derivatives were synthesized via EAS, achieving >90% regioselectivity in vitro models of neurodegeneration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.